molecular formula C12H15Cl2N B1438190 (Cyclopropylmethyl)[1-(2,4-dichlorophenyl)ethyl]amine CAS No. 1019612-07-7

(Cyclopropylmethyl)[1-(2,4-dichlorophenyl)ethyl]amine

Cat. No.: B1438190
CAS No.: 1019612-07-7
M. Wt: 244.16 g/mol
InChI Key: DNRNVSYXFPLTFI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The (Cyclopropylmethyl)[1-(2,4-dichlorophenyl)ethyl]amine molecule contains a total of 31 bonds. There are 16 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 three-membered ring(s), 1 six-membered ring(s), and 1 secondary amine(s) (aliphatic) .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Skvorcova et al. (2017) discuss the intramolecular amination of nonclassical cyclopropylmethyl cation, leading to the formation of 1-amino-1-hydroxymethylcyclobutane derivatives. This process showcases the potential for creating complex chemical structures involving cyclopropylmethyl groups (Skvorcova, Grigorjeva, & Jirgensons, 2017).
  • Ethylene Inhibition in Plant Biology :

    • Sisler et al. (2009) demonstrate that compounds like N,N-dipropyl-(1-cyclopropenylmethyl)amine can block the ethylene receptor in bananas, indicating a potential application in preserving fruit freshness (Sisler, Goren, Apelbaum, & Serek, 2009).
  • Potential in Drug Synthesis and Antitumor Activity :

    • Flefel et al. (2015) synthesized a variety of compounds including 1-(2,4-dichlorophenyl)-3-(4-fluorophenyl)propen-1-one, which upon further reactions, yielded compounds with notable cytotoxic effects against tumor cell lines (Flefel, Abbas, Mageid, & Zaghary, 2015).
  • Applications in Material Science :

    • Eichler et al. (2001) discuss the use of 1-methyl 1'-cyclopropylmethyl as an acid-labile protecting group for polymer-supported oligosaccharide synthesis, highlighting its utility in complex chemical processes (Eichler, Yan, Sealy, & Whitfield, 2001).
  • HPLC Analysis in Pharmacokinetics :

    • Xiu (2004) established a method for determining 3,4-dichlorophenyl-propenoyl-sec.-butylamine in rat plasma, demonstrating the importance of such compounds in pharmacological studies (Xiu, 2004).

Mechanism of Action

The mechanism of action for (Cyclopropylmethyl)[1-(2,4-dichlorophenyl)ethyl]amine is not provided in the search results. This could be due to the compound’s use in various fields of research and industry, each of which may involve different mechanisms of action.

Safety and Hazards

The safety data sheet for a similar compound, 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile, indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, wash with plenty of water . If swallowed, immediately call a poison center or doctor/physician .

Properties

IUPAC Name

N-(cyclopropylmethyl)-1-(2,4-dichlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2N/c1-8(15-7-9-2-3-9)11-5-4-10(13)6-12(11)14/h4-6,8-9,15H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRNVSYXFPLTFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)NCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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